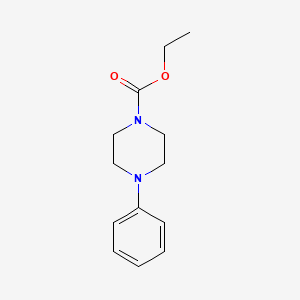

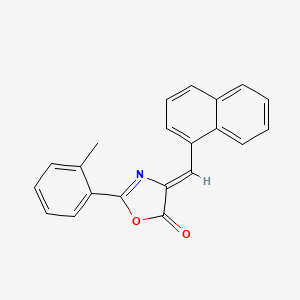

N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

Overview

Description

N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine, also known as MBDP, is a fluorescent dye used in scientific research. It is commonly used as a fluorescent marker to label proteins and other biological molecules in live cells. MBDP has a high extinction coefficient, which makes it an excellent tool for imaging applications.

Mechanism of Action

N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is a small molecule that binds to proteins and other biological molecules through non-covalent interactions. The fluorescence of N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is sensitive to its microenvironment, which allows it to report on the conformational changes of its binding partners. The mechanism of action of N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is similar to other fluorescent dyes such as GFP and RFP.

Biochemical and Physiological Effects

N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is generally considered to be non-toxic to cells and has minimal effects on biochemical and physiological processes. However, it is important to note that N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine can interfere with the function of some proteins if it binds to them in a specific way. Therefore, it is essential to use N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine with caution and to validate its effects on the system being studied.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine in lab experiments include its high extinction coefficient, its sensitivity to its microenvironment, and its ability to label proteins and other biological molecules in live cells. The limitations of using N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine include its potential for interfering with protein function, its limited photostability, and its potential for causing phototoxicity in cells.

Future Directions

There are several future directions for the use of N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine in scientific research. One direction is to develop new variants of N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine with improved photostability and reduced potential for interfering with protein function. Another direction is to use N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine in combination with other fluorescent dyes and imaging techniques to study complex biological systems. Finally, N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine could be used to develop new diagnostic and therapeutic tools for diseases such as cancer and neurodegenerative disorders.

Conclusion

In conclusion, N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is a fluorescent dye widely used in scientific research. It is an excellent tool for imaging applications and has been used to study protein-protein interactions, protein localization, and trafficking of receptors in cells. N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine involves the condensation of 2-amino-5-methoxybenzoic acid with 2-nitrobenzoyl chloride in the presence of a base. The resulting compound is then reduced to N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine using a reducing agent such as sodium dithionite. The yield of N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is typically high, and the purity can be verified using thin-layer chromatography or high-performance liquid chromatography.

Scientific Research Applications

N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is widely used in scientific research as a fluorescent marker to label proteins and other biological molecules in live cells. It is particularly useful for studying protein-protein interactions and protein localization in cells. N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine has been used to study the dynamics of actin filaments in cells, the localization of ion channels in neurons, and the trafficking of receptors in cells.

properties

IUPAC Name |

N-(2-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c1-20-11-5-3-2-4-8(11)14-9-6-7-10(17(18)19)13-12(9)15-21-16-13/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAOXAJLJFBPMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384889 | |

| Record name | N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine | |

CAS RN |

5241-50-9 | |

| Record name | N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5139381.png)

![N-(3-{[(1-phenylethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B5139385.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5139406.png)

![4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5139426.png)

![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)

![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5139468.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)

![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5139481.png)